molecular formula C5H12N2O2 B3055620 3-(2-Hydroxyethyl)-1,1-dimethylurea CAS No. 65869-66-1

3-(2-Hydroxyethyl)-1,1-dimethylurea

Cat. No. B3055620
CAS RN: 65869-66-1
M. Wt: 132.16 g/mol
InChI Key: CZLBNWYGPWGFEF-UHFFFAOYSA-N
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Description

“3-(2-Hydroxyethyl)-1,1-dimethylurea” is a chemical compound that contains functional groups such as hydroxyethyl and urea . Urea derivatives are known for their wide range of applications in various fields, including medicine, agriculture, and polymer science .


Synthesis Analysis

While specific synthesis methods for “3-(2-Hydroxyethyl)-1,1-dimethylurea” are not available, similar compounds are often synthesized through reactions involving amines and carbonyl compounds . For instance, 1,3-oxazolidin-2-one derivatives, which are important classes of heterocyclic compounds, are synthesized from diethanol amine and carbon dioxide .


Chemical Reactions Analysis

The chemical reactions involving “3-(2-Hydroxyethyl)-1,1-dimethylurea” would depend on the specific conditions and reactants present. Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Hydroxyethyl)-1,1-dimethylurea” would depend on its molecular structure. Urea derivatives generally have high solubility in water due to their polar nature .

Scientific Research Applications

Cross-Linking Agent in Coatings and Adhesives

Dimethylolurea serves as a cross-linking agent in coatings, adhesives, and sealants. When incorporated into formulations, it reacts with hydroxyl groups present in other polymers (such as alkyd resins) to form strong covalent bonds. This cross-linking enhances the mechanical properties, chemical resistance, and durability of coatings and adhesives .

Hydrogel Formation

Hydrogels are three-dimensional networks capable of holding large amounts of water. Dimethylolurea can be used to create hydrogels due to its hydrophilic nature. These hydrogels find applications in wound healing, drug delivery, and tissue engineering. Researchers have explored interpenetrating polymer networks (IPNs) based on dimethylolurea and other monomers like hydroxybutyl methacrylate (HBMA) or 2-hydroxyethyl methacrylate (HEMA) .

Anticorrosive Coatings

Researchers have explored 1,3,5-tris-(2-hydroxyethyl)cyanuric acid-based alkyd resins as effective anticorrosive vehicles for surface coatings. These resins, containing dimethylolurea moieties, protect metal surfaces from corrosion .

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(2-Hydroxyethyl)-1,1-dimethylurea”. For instance, in a biological context, urea derivatives can interact with biological molecules through hydrogen bonding and other non-covalent interactions .

Safety and Hazards

The safety and hazards associated with “3-(2-Hydroxyethyl)-1,1-dimethylurea” would depend on its specific properties. Urea derivatives can be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

The future directions for research on “3-(2-Hydroxyethyl)-1,1-dimethylurea” could include exploring its potential applications in various fields, such as medicine, agriculture, and polymer science. Further studies could also focus on optimizing its synthesis and understanding its physical and chemical properties .

properties

IUPAC Name

3-(2-hydroxyethyl)-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-7(2)5(9)6-3-4-8/h8H,3-4H2,1-2H3,(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLBNWYGPWGFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632531
Record name N'-(2-Hydroxyethyl)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)-1,1-dimethylurea

CAS RN

65869-66-1
Record name N'-(2-Hydroxyethyl)-N,N-dimethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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